molecular formula C21H17BrN2O4S B2964511 (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 683254-67-3

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2964511
CAS RN: 683254-67-3
M. Wt: 473.34
InChI Key: FBZIDOFNNDQJJP-MKMNVTDBSA-N
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Description

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C21H17BrN2O4S and its molecular weight is 473.34. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

This compound belongs to a class of chemicals that are often synthesized through reactions involving acrylonitriles and various phenyl derivatives. Research on similar compounds has explored their synthesis, crystal structures, and photophysical properties. For instance, studies have detailed the synthesis of E isomers and provided X-ray crystal structures of these compounds, revealing their potential for further chemical modification and application in material science and organic electronics (Shinkre et al., 2008).

Applications in Photodynamic Therapy

Compounds with structural similarities have been investigated for their roles in photodynamic therapy, particularly in cancer treatment. The synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups have shown promising singlet oxygen quantum yields, indicating their potential as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Polymer Modification

Research has also explored the modification of polymers through the condensation reaction with amine compounds, including variations of acrylonitriles. Such modifications have led to polymers with enhanced thermal stability and potential applications in biomedical fields, showcasing the versatility of acrylonitrile derivatives in material science (Aly & El-Mohdy, 2015).

Antimicrobial Coatings

The structure of acrylonitrile derivatives influences their antimicrobial properties, making them suitable for use in antimicrobial coatings. Studies on cationic methacrylic polymers have demonstrated how the side chain structure affects thermal and antimicrobial properties, highlighting the application of such compounds in creating antimicrobial surfaces and coatings (Cuervo-Rodríguez et al., 2019).

Corrosion Inhibition

Acrylonitrile derivatives have also been evaluated for their effectiveness as corrosion inhibitors, with research indicating their potential in protecting metals from corrosion in acidic environments. Such applications are essential in industrial settings, where corrosion resistance is crucial for maintaining the integrity of metal structures and components (Verma et al., 2016).

properties

IUPAC Name

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O4S/c1-26-17-5-4-13(9-18(17)27-2)16-11-29-21(24-16)14(10-23)6-12-7-15(22)20(25)19(8-12)28-3/h4-9,11,25H,1-3H3/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZIDOFNNDQJJP-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C(=C3)Br)O)OC)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=C(C(=C3)Br)O)OC)/C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile

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